Pregn-4-ene-3,20-dione hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregn-4-ene-3,20-dione hydrochloride typically involves the chemical modification of naturally occurring steroids. One common method includes the oxidation of pregn-4-ene-3,20-dione using specific reagents under controlled conditions to introduce the hydrochloride group .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as chromatography and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Pregn-4-ene-3,20-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to less oxidized forms using reducing agents.
Substitution: Replacement of specific functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less oxidized steroids .
Scientific Research Applications
Pregn-4-ene-3,20-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products
Mechanism of Action
The mechanism of action of Pregn-4-ene-3,20-dione hydrochloride involves its interaction with specific molecular targets in the body. It binds to steroid receptors, modulating the expression of genes involved in various physiological processes. This interaction affects pathways related to hormone regulation, inflammation, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Pregn-4-ene-3,20-dione: A closely related compound without the hydrochloride group.
11α-Hydroxyprogesterone: A hydroxylated derivative with similar steroidal properties.
21-(Cyclohexylidene)pregn-4-ene-3,20-dione: Another derivative with a cyclohexylidene group .
Uniqueness
Pregn-4-ene-3,20-dione hydrochloride is unique due to its specific chemical structure, which includes the hydrochloride group. This modification enhances its solubility and stability, making it more suitable for certain research and industrial applications compared to its analogs .
Properties
Molecular Formula |
C21H31ClO2 |
---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one;hydrochloride |
InChI |
InChI=1S/C21H30O2.ClH/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3;/h12,16-19H,4-11H2,1-3H3;1H/t16-,17+,18-,19-,20-,21+;/m0./s1 |
InChI Key |
IZVGNUOKOZDHJP-XPHHJCFDSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.Cl |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.Cl |
Origin of Product |
United States |
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